

Crystal structure of Tetraethylammonium benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tetraethylammonium benzoate	
Cat. No.:	B096029	Get Quote

An In-depth Technical Guide to the Crystal Structure of **Tetraethylammonium Benzoate** and Its Analogs

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the structural chemistry of tetraethylammonium benzoate, a compound of interest for its applications in organic synthesis and materials science. Due to the absence of a publicly available, fully determined crystal structure for tetraethylammonium benzoate at the time of this writing, this guide will leverage data from a closely related and structurally informative analog, tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate, to illustrate the core principles of its solid-state architecture. This approach allows for a comprehensive understanding of the intermolecular forces and packing motifs that are likely to govern the crystal lattice of tetraethylammonium benzoate itself.

Introduction

Tetraethylammonium benzoate is a quaternary ammonium salt composed of a tetraethylammonium cation ($[N(C_2H_5)_4]^+$) and a benzoate anion ($C_6H_5COO^-$).[1] It is recognized for its utility as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[2] Understanding its three-dimensional structure is crucial for rationalizing its physical properties and mechanism of action in various applications.

While the precise crystal structure of **tetraethylammonium benzoate** has not been published, analysis of its derivatives provides critical insights. A key characteristic that is anticipated to define its structure is the interplay between the bulky, symmetric tetraethylammonium cations and the potential for extensive hydrogen bonding between the benzoate anions.[2]

This guide will present a detailed analysis of the crystal structure of tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate as a case study, followed by proposed experimental protocols for the synthesis and crystallization of **tetraethylammonium benzoate**, and a visualization of its role in phase-transfer catalysis.

Case Study: Crystal Structure of Tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate

The crystal structure of tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate ($C_8H_{20}N^+ \cdot C_{20}H_{15}O_4^-$) offers a clear example of the supramolecular assembly in this class of compounds. The structure was determined by single-crystal X-ray diffraction.[2]

In this structure, the benzoate anions are interconnected through multiple intermolecular O—H···O hydrogen bonds. These interactions are extensive, with the hydroxyl groups acting as donors and the carboxyl groups serving as acceptors, leading to the formation of infinite columns.[2] The bulky tetraethylammonium cations are positioned between these columns, linked to the carbonyl oxygen atoms of the anions via C—H···O interactions.[2]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data and structure refinement parameters for tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate.[2]

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C28H35NO4
Formula Weight	461.58
Temperature (K)	298
Wavelength (Å)	0.71073
Crystal System	Monoclinic
Space Group	P21/n
Unit Cell Dimensions	
a (Å)	10.123 (2)
b (Å)	19.987 (4)
c (Å)	12.987 (3)
α (°)	90
β (°)	108.58 (3)
y (°)	90
Volume (ų)	2489.2 (9)
Z	4
Density (calculated, g/cm³)	1.230
Absorption Coeff. (mm ⁻¹)	0.082
F(000)	992
Data Collection & Refinement	
R-factor	0.051
wR-factor	0.136
Data-to-parameter ratio	13.0

Note: The unit cell parameters and other specific data points are for tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate and serve as an illustrative example.

Experimental Protocols

This section outlines proposed methodologies for the synthesis, crystallization, and structural determination of **tetraethylammonium benzoate** crystals, based on established chemical principles and procedures for similar organic salts.

Proposed Synthesis of Tetraethylammonium Benzoate

A straightforward acid-base neutralization reaction is the most common route for synthesizing quaternary ammonium salts.

Materials:

- Benzoic acid (C₆H₅COOH)
- Tetraethylammonium hydroxide ([N(C₂H₅)₄]OH), aqueous solution (e.g., 20 wt. %)
- Ethanol
- Deionized water

Procedure:

- Dissolve a stoichiometric amount of benzoic acid in a minimal volume of ethanol.
- In a separate vessel, dilute the aqueous tetraethylammonium hydroxide solution with deionized water.
- Slowly add the tetraethylammonium hydroxide solution to the benzoic acid solution with constant stirring. The reaction is exothermic.
- Monitor the pH of the reaction mixture. The addition is complete when the pH is neutral (pH ≈ 7).

- Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator to obtain the crude tetraethylammonium benzoate salt.
- The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any unreacted benzoic acid and then dried under vacuum.

Proposed Single-Crystal Growth Protocol

The growth of single crystals suitable for X-ray diffraction is critical for structural elucidation. Slow evaporation is a common and effective technique.

Materials:

- Synthesized tetraethylammonium benzoate
- A suitable solvent or solvent system (e.g., ethanol/water mixture, acetonitrile)

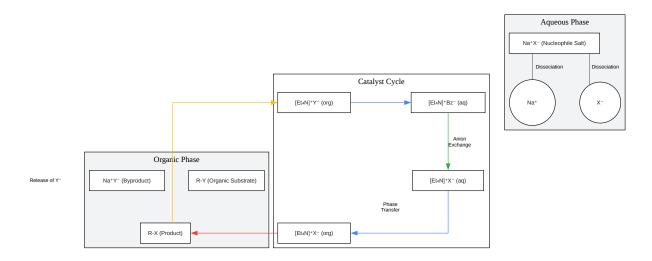
Procedure:

- Prepare a saturated solution of tetraethylammonium benzoate in the chosen solvent at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
- Filter the warm solution through a syringe filter (e.g., 0.22 μm) into a clean crystallizing dish or beaker. This removes any particulate impurities that could act as unwanted nucleation sites.
- Cover the container with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.
- Place the container in a vibration-free environment at a constant, ambient temperature.
- Monitor the container over several days to weeks for the formation of well-defined, colorless crystals.
- Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, carefully isolate them from the mother liquor and dry them on filter paper.

Structural Characterization by Single-Crystal X-ray Diffraction

Instrumentation:

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).


Procedure:

- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential crystal degradation.
- The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam.
- The collected data are processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, bond angles, and displacement parameters.

Visualization of a Key Application: Phase-Transfer Catalysis

Tetraethylammonium benzoate's primary role in synthetic chemistry is as a phase-transfer catalyst. This process facilitates the reaction between a water-soluble nucleophile and an organic-soluble electrophile. The tetraethylammonium cation acts as a shuttle for the benzoate anion (or another anion) across the phase boundary.

Click to download full resolution via product page

Caption: Workflow of tetraethylammonium benzoate as a phase-transfer catalyst.

Conclusion

While a definitive crystal structure for **tetraethylammonium benzoate** remains to be published, a wealth of information from related compounds and its well-understood chemical behavior provides a strong foundation for predicting its solid-state properties. The analysis of tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate strongly suggests that the crystal packing will be dominated by ionic interactions and hydrogen bonding, with the bulky tetraethylammonium cations occupying voids within a network of benzoate anions. The

provided experimental protocols offer a practical framework for the synthesis and crystallization of this compound, paving the way for its future structural elucidation, which will be invaluable for the continued development of its applications in catalysis and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methyl-benzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-di-carboxylate PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal structure of Tetraethylammonium benzoate.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096029#crystal-structure-of-tetraethylammonium-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com